Eglumegad (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eglumegad (hydrochloride) involves the preparation of its core structure, which is a bicyclic amino acid. The synthetic route typically includes the following steps:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor to form the bicyclic structure.
Functionalization: Introduction of functional groups such as amino and carboxyl groups to the bicyclic core.
Purification: The final compound is purified using techniques like crystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of Eglumegad (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Eglumegad (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Eglumegad (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the function of mGlu2/3 receptors.
Biology: Investigated for its neuroprotective effects and ability to modulate neurotransmitter release.
Medicine: Potential therapeutic agent for treating anxiety, drug addiction, and neurodegenerative diseases.
Industry: Utilized in the development of new drugs targeting mGlu2/3 receptors
Mechanism of Action
Eglumegad (hydrochloride) acts as a selective agonist for group II metabotropic glutamate receptors (mGlu2/3). By binding to these receptors, it modulates the release of neurotransmitters such as glutamate, thereby exerting its anxiolytic and neuroprotective effects. The compound also interacts with other molecular targets and pathways, including the hypothalamic-pituitary-adrenal axis, which plays a role in stress response .
Comparison with Similar Compounds
Similar Compounds
LY379268: Another selective agonist for mGlu2/3 receptors with similar neuroprotective properties.
LY341495: An antagonist for mGlu2/3 receptors, used to study the opposite effects of receptor activation.
Uniqueness
Eglumegad (hydrochloride) is unique due to its high potency and selectivity for mGlu2/3 receptors, making it a valuable tool for research and potential therapeutic applications. Its ability to protect neurons from NMDA toxicity and modulate neurotransmitter release distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H12ClNO4 |
---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11NO4.ClH/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H/t3-,4-,5-,8-;/m0./s1 |
InChI Key |
XZLCJPCFWPIGEU-PLFKSMQJSA-N |
Isomeric SMILES |
C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.Cl |
Canonical SMILES |
C1CC(C2C1C2C(=O)O)(C(=O)O)N.Cl |
Origin of Product |
United States |
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